5-Methylpyrazine-2-amidoxime
Overview
Description
5-Methylpyrazine-2-amidoxime is a chemical compound with the molecular formula C_6H_8N_2O It is a derivative of pyrazine, featuring a methyl group at the 5-position and an amidoxime group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-amidoxime typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent and reaction conditions can be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazine-2-amidoxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can produce 5-methylpyrazine-2-carboximidamide.
Substitution: Substitution reactions can result in the formation of various substituted pyrazines.
Scientific Research Applications
5-Methylpyrazine-2-amidoxime has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methylpyrazine-2-amidoxime exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in specific biochemical reactions.
Comparison with Similar Compounds
Pyrazine-2-carboxamide
Pyrazine-2-carboxylic acid
3-Methylpyrazine-2-carboxamide
Properties
IUPAC Name |
N'-hydroxy-5-methylpyrazine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQMDMXQPQRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420704 | |
Record name | 5-Methylpyrazine-2-amidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832113-99-2 | |
Record name | 5-Methylpyrazine-2-amidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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